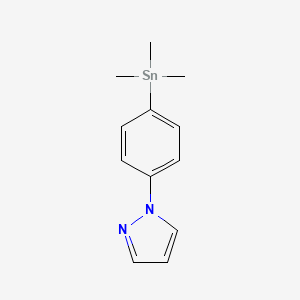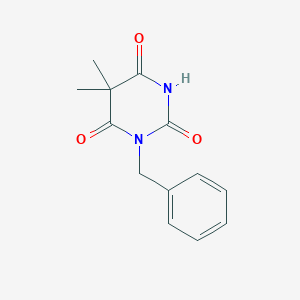
2,6-Bis(acetoxymethyl)-4-bromopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(acetoxymethyl)-4-bromopyridine: is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 4-position and two acetoxymethyl groups at the 2- and 6-positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(acetoxymethyl)-4-bromopyridine typically involves the bromination of 2,6-di(acetoxymethyl)pyridine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
化学反应分析
Types of Reactions:
Substitution Reactions: 2,6-Bis(acetoxymethyl)-4-bromopyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetoxymethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the acetoxymethyl groups to hydroxymethyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Products include 4-azido-2,6-di(acetoxymethyl)pyridine, 4-thio-2,6-di(acetoxymethyl)pyridine, and 4-amino-2,6-di(acetoxymethyl)pyridine.
Oxidation: Products include 4-bromo-2,6-dicarboxypyridine and 4-bromo-2,6-diformylpyridine.
Reduction: Products include 4-bromo-2,6-dihydroxymethylpyridine.
科学研究应用
Chemistry: 2,6-Bis(acetoxymethyl)-4-bromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and ligands for catalysis.
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. It can be used to synthesize potential anti-inflammatory, antimicrobial, or anticancer agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as flame retardancy or UV stability.
作用机制
The mechanism of action of 2,6-Bis(acetoxymethyl)-4-bromopyridine and its derivatives depends on the specific biological or chemical context in which they are used. Generally, the bromine atom and acetoxymethyl groups can participate in various interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the targets, leading to desired biological or chemical effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with cell surface or intracellular receptors, influencing signal transduction pathways.
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting gene expression and replication processes.
相似化合物的比较
4-Bromo-2,6-dimethylpyridine: Similar structure but lacks the acetoxymethyl groups, making it less reactive in certain chemical transformations.
2,6-Dibromo-4-methylpyridine: Contains two bromine atoms, which can lead to different reactivity and applications.
4-Bromo-2,6-dihydroxymethylpyridine: Similar structure but with hydroxymethyl groups instead of acetoxymethyl groups, affecting its solubility and reactivity.
Uniqueness: 2,6-Bis(acetoxymethyl)-4-bromopyridine is unique due to the presence of both bromine and acetoxymethyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines.
属性
分子式 |
C11H12BrNO4 |
|---|---|
分子量 |
302.12 g/mol |
IUPAC 名称 |
[6-(acetyloxymethyl)-4-bromopyridin-2-yl]methyl acetate |
InChI |
InChI=1S/C11H12BrNO4/c1-7(14)16-5-10-3-9(12)4-11(13-10)6-17-8(2)15/h3-4H,5-6H2,1-2H3 |
InChI 键 |
UXINPVXORRRJKX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CC(=CC(=N1)COC(=O)C)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n,n-Dimethyl-3-azabicyclo[3.1.0]hexan-1-aminedihydrochloride](/img/structure/B8421609.png)


![6-[(2-Methylbenzeneacetyl)amino]pyridine-3-carboxylic acid](/img/structure/B8421633.png)


![N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B8421655.png)

![7-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B8421669.png)


